A coenzyme A derivative which plays a key role in the fatty acid synthesis in the cytoplasmic and microsomal systems.
Malonyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
malonyl-CoA is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available.
malonyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.
malonyl-CoA
CAS No.: 524-14-1
Cat. No.: VC1569930
Molecular Formula: C24H38N7O19P3S
Molecular Weight: 853.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 524-14-1 |
---|---|
Molecular Formula | C24H38N7O19P3S |
Molecular Weight | 853.6 g/mol |
IUPAC Name | 3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid |
Standard InChI | InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 |
Standard InChI Key | LTYOQGRJFJAKNA-DVVLENMVSA-N |
Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Introduction
Biochemical Structure and Properties
Malonyl-CoA consists of a malonate moiety linked to coenzyme A through a thioester bond. The compound is characterized by its inability to cross cellular membranes, necessitating its local synthesis in different cellular compartments . This location-specific production is critical for its regulatory functions, as malonyl-CoA concentrations can vary independently in different cellular compartments, allowing for precise control of metabolic processes. The thioester bond in malonyl-CoA is energetically favorable for the carbon-carbon bond formation reactions that occur during fatty acid synthesis, making it an ideal donor of two-carbon units in this process.
Biosynthesis of Malonyl-CoA
The synthesis of malonyl-CoA occurs through different pathways depending on the cellular compartment. Due to its inability to cross membranes and the absence of known import mechanisms, malonyl-CoA must be synthesized locally where it is needed . This compartmentalization allows for independent regulation of malonyl-CoA levels in different cellular locations, contributing to its diverse metabolic roles.
Cytosolic Synthesis
In the cytosol, malonyl-CoA is primarily formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase 1 (ACC1) . This process requires energy in the form of ATP and involves the addition of a molecule of bicarbonate to acetyl-CoA. ACC1 is highly regulated through various mechanisms, including allosteric activation by citrate and inhibition through phosphorylation by AMP-activated protein kinase (AMPK) . The regulation of ACC1 activity is a major control point for adjusting malonyl-CoA levels in response to changing metabolic conditions, allowing cells to rapidly modulate fatty acid synthesis rates.
Mitochondrial Synthesis
Malonyl-CoA synthesis also occurs at the mitochondrial outer membrane through the action of acetyl-CoA carboxylase 2 (ACC2), which performs the same carboxylation reaction as ACC1 . Additionally, within the mitochondrial matrix, malonyl-CoA formation involves the coordinated action of a mitochondrial isoform of ACC1 (mtACC1) and acyl-CoA synthetase family member 3 (ACSF3), a mitochondrial malonyl-CoA synthetase . ACSF3 catalyzes the thioesterification of malonate to coenzyme A, which serves an important function in clearing mitochondrial malonate, a potent inhibitor of succinate dehydrogenase and therefore mitochondrial respiration . Research with ACSF3 knockout cells has demonstrated that this enzyme is essential for normal mitochondrial metabolism, with its absence leading to elevated malonate levels and impaired mitochondrial function .
Metabolic Functions of Malonyl-CoA
Malonyl-CoA's diverse functions extend across multiple metabolic pathways, with particularly important roles in fatty acid metabolism. Its concentration serves as a critical signal that coordinates anabolic and catabolic processes related to lipid metabolism.
Role in Fatty Acid Synthesis
In fatty acid biosynthesis, malonyl-CoA provides the two-carbon units needed for chain elongation . The enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) transfers malonate from malonyl-CoA to the acyl carrier protein (ACP), facilitating its incorporation into growing fatty acid chains . This process is central to de novo lipogenesis, where malonyl-CoA serves as the primary carbon source for the formation of palmitate (C16), a reaction catalyzed by fatty acid synthase (FASN) . The availability of malonyl-CoA thus directly influences the rate of fatty acid synthesis, making it a rate-limiting factor in lipogenesis.
Regulation of Fatty Acid Oxidation
One of malonyl-CoA's most significant functions is the regulation of fatty acid oxidation through inhibition of CPT1 . By preventing the association of fatty acids with carnitine, malonyl-CoA blocks their entry into mitochondria, where β-oxidation occurs . This inhibitory effect creates a reciprocal relationship between fatty acid synthesis and oxidation: when malonyl-CoA levels are high, fatty acid synthesis is favored and oxidation is suppressed; conversely, when malonyl-CoA levels fall, fatty acid oxidation increases . This regulatory mechanism is particularly important during transitions between fed and fasted states, as demonstrated by studies showing that malonyl-CoA levels in liver and muscle correlate closely with changes in respiratory quotient and fatty acid oxidation rates .
Table 1: Relationship Between Nutritional Status, Malonyl-CoA Levels, and Fatty Acid Metabolism
Nutritional Status | Malonyl-CoA Levels | Fatty Acid Synthesis | Fatty Acid Oxidation | Respiratory Quotient |
---|---|---|---|---|
Fed state | High | Increased | Decreased | High (>0.9) |
Fasted state | Low | Decreased | Increased | Low (≈0.8) |
Role in Polyketide Biosynthesis
Beyond its roles in fatty acid metabolism, malonyl-CoA participates in bacterial polyketide biosynthesis . In this process, MCAT works together with an acyl carrier protein and a polyketide synthase heterodimer to form the minimal polyketide synthase (PKS) system required for type II polyketide production . This function highlights the evolutionary conservation of malonyl-CoA's role as a carbon donor in various biosynthetic pathways across different organisms.
Physiological Regulation of Malonyl-CoA
The concentration of malonyl-CoA is tightly regulated in response to various physiological signals, ensuring appropriate adjustment of lipid metabolism to meet cellular and organismal energy needs.
Influence of Nutritional Status on Malonyl-CoA Levels
Nutritional status profoundly affects malonyl-CoA levels, which in turn modulate the balance between fatty acid synthesis and oxidation. Studies in rats have shown that malonyl-CoA concentrations in muscle increase by 50-250% upon refeeding after a 48-hour fast, correlating closely with increases in respiratory quotient (from 0.82 to 1.09) and decreases in plasma free fatty acids and muscle long-chain fatty acyl carnitine levels . These changes indicate a shift from fatty acid oxidation to glucose utilization as the primary energy source. Similar alterations in malonyl-CoA and long-chain fatty acyl carnitine levels occur in the liver, demonstrating that this regulatory mechanism operates across multiple tissues .
Hormonal Regulation of Malonyl-CoA
Hormones play a crucial role in modulating malonyl-CoA levels. Glucagon, the primary signal for hepatic ketogenesis during fasting, triggers a cascade that reduces malonyl-CoA concentration . This process involves glucagon-induced activation of AMPK, which phosphorylates and inhibits acetyl-CoA carboxylases while simultaneously enhancing malonyl-CoA destruction through activation of malonyl-CoA decarboxylase . The resulting decrease in malonyl-CoA concentration both halts fatty acid synthesis and activates CPT1, promoting fatty acid oxidation and ketogenesis . This hormonal control mechanism allows for rapid adaptation of hepatic metabolism to changes in whole-body energy status.
Role of Malonyl-CoA in the Central Nervous System
Research has revealed an unexpected role for malonyl-CoA in the central nervous system, particularly in the hypothalamus. Although the brain primarily uses glucose as its energy source and has limited capacity for fatty acid oxidation, hypothalamic neurons can sense peripheral circulating glucose and lipids, responding to fluctuations in these nutrients by altering malonyl-CoA concentrations . These changes in hypothalamic malonyl-CoA levels contribute to the regulation of food intake and peripheral energy expenditure, suggesting that malonyl-CoA serves as a central metabolic signal in the neural control of energy homeostasis . This finding has expanded our understanding of neural fatty acid metabolism beyond its traditional role in providing structural components for neuronal membranes.
Pathophysiological Implications of Altered Malonyl-CoA Metabolism
Dysregulation of malonyl-CoA metabolism has been implicated in various pathological conditions, highlighting its importance in maintaining metabolic health.
Malonyl-CoA in Insulin Resistance and Diabetes
Several studies have linked sustained increases in muscle malonyl-CoA concentration to insulin resistance . According to the malonyl-CoA/long-chain fatty acyl CoA hypothesis, elevated malonyl-CoA leads to increased levels of long-chain fatty acyl CoA, diacylglycerol, and triglycerides in muscle, accompanied by changes in protein kinase C activity and distribution . These alterations may contribute to impaired insulin signaling and reduced glucose uptake in muscle tissue. The relationship between malonyl-CoA metabolism and insulin resistance connects with other proposed mechanisms, including the glucose-fatty acid cycle and the hexosamine theory, suggesting that malonyl-CoA dysregulation may be a central factor in the development of type 2 diabetes .
Malonyl-CoA in Cardiac Function and Ischemic Heart Disease
Parameter | Response to MCD Inhibition | Physiological Significance |
---|---|---|
Malonyl-CoA levels | Increased | Shifts substrate preference |
Fatty acid oxidation | Decreased | Reduces oxygen demand |
Glucose oxidation | Increased | Improves metabolic efficiency |
Lactate production | Reduced | Decreases acidosis |
Cardiac function | Improved | Better recovery from ischemia |
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